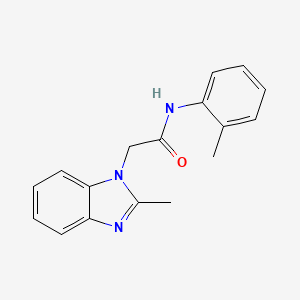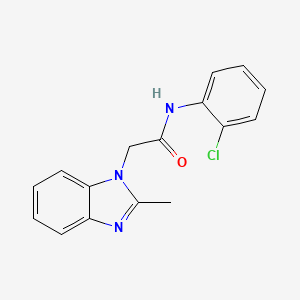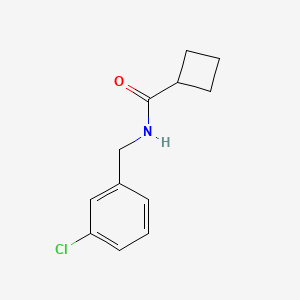
2-(2-methylphenoxy)-N~1~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenoxy)-N~1~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)acetamide, commonly known as MMDA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMDA belongs to the class of benzoxadiazoles, which are known to exhibit diverse biological activities.
Applications De Recherche Scientifique
MMDA has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent cytotoxicity against cancer cells and to inhibit the growth of tumor xenografts in mice. MMDA has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of MMDA is not fully understood. However, it is known to interact with various targets in the cell, including tubulin, histone deacetylases (HDACs), and heat shock protein 90 (HSP90). MMDA has been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. It also inhibits HDACs, leading to the activation of tumor suppressor genes and the induction of cell death. MMDA has also been shown to inhibit HSP90, leading to the degradation of client proteins involved in cancer cell survival.
Biochemical and Physiological Effects:
MMDA has been shown to exhibit potent cytotoxicity against cancer cells, with IC50 values in the nanomolar range. It has also been shown to induce apoptosis in cancer cells, as evidenced by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). MMDA has been shown to inhibit the growth of tumor xenografts in mice, with no apparent toxicity to normal tissues. MMDA has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, as evidenced by the preservation of neuronal function and the reduction of neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MMDA in lab experiments is its potent cytotoxicity against cancer cells, which makes it a promising candidate for cancer therapy. Another advantage is its neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of using MMDA in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability. Another limitation is its potential toxicity to normal cells, which may limit its therapeutic window.
Orientations Futures
There are several future directions for the study of MMDA. One direction is to further elucidate its mechanism of action, particularly with regard to its interactions with tubulin, HDACs, and HSP90. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to enhance its therapeutic potential. Yet another direction is to explore its potential applications in other diseases, such as infectious diseases and autoimmune diseases.
Méthodes De Synthèse
The synthesis of MMDA involves the reaction of 2-(2-methylphenoxy)acetic acid with 7-morpholino-2,1,3-benzoxadiazol-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction typically occurs in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-13-4-2-3-5-16(13)26-12-17(24)20-14-6-7-15(19-18(14)21-27-22-19)23-8-10-25-11-9-23/h2-7H,8-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIUYCOPFPQJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B7460593.png)
![2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7460601.png)
![5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7460613.png)






